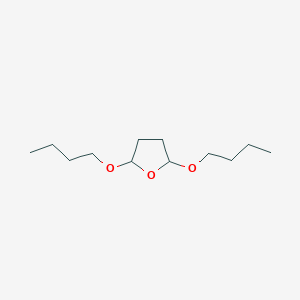
2,5-Dibutoxyoxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibutoxyoxolane is an organic compound belonging to the oxolane family It is characterized by its unique structure, which includes two butoxy groups attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibutoxyoxolane typically involves the reaction of oxolane derivatives with butanol under acidic or basic conditions. One common method includes the use of a catalyst to facilitate the etherification process, where oxolane reacts with butanol to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of specific catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibutoxyoxolane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the butoxy groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Oxolane derivatives with additional oxygen-containing functional groups.
Reduction: Alcohols or other reduced forms of the original compound.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dibutoxyoxolane has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,5-Dibutoxyoxolane exerts its effects involves its interaction with specific molecular targets. The butoxy groups and oxolane ring structure allow it to participate in various chemical reactions, influencing pathways such as oxidation-reduction and nucleophilic substitution . These interactions can lead to changes in the chemical environment, affecting the behavior of other molecules and potentially leading to desired outcomes in synthetic and biological systems .
Comparison with Similar Compounds
2,5-Dimethoxyoxolane: Similar in structure but with methoxy groups instead of butoxy groups.
2,5-Diethoxyoxolane: Contains ethoxy groups, leading to different chemical properties and reactivity.
2,5-Diphenyloxolane: Features phenyl groups, which significantly alter its chemical behavior and applications.
Uniqueness: Its structure allows for versatile chemical modifications, making it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
62701-32-0 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2,5-dibutoxyoxolane |
InChI |
InChI=1S/C12H24O3/c1-3-5-9-13-11-7-8-12(15-11)14-10-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
RKEGCZYBLMPKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CCC(O1)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


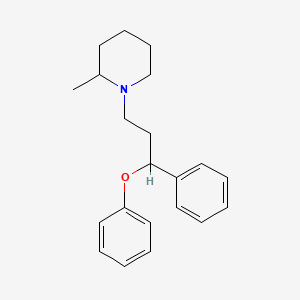
![2-[(E)-(2-Aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide](/img/structure/B14519772.png)
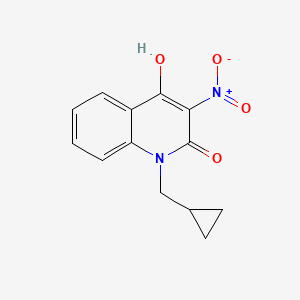
![N-[2-([2,3'-Biquinolin]-2'-yl)cyclohexylidene]hydroxylamine](/img/structure/B14519784.png)
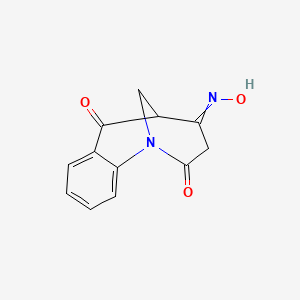
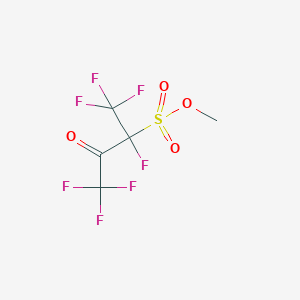
![(E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14519814.png)
![2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane](/img/structure/B14519827.png)

![N-{[(E)-Methyldiazenyl]methyl}butan-1-amine](/img/structure/B14519831.png)
![7-Acetyl-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14519837.png)
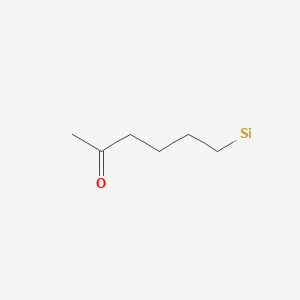
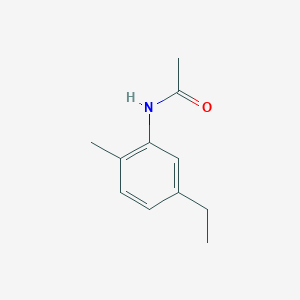
![[1,4-Phenylenebis(oxy)]bis(tripropylsilane)](/img/structure/B14519847.png)
